molecular formula C14H11F3N2OS B2499607 2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899744-12-8

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2499607
CAS No.: 899744-12-8
M. Wt: 312.31
InChI Key: SBMCBRKGJURNFX-QPJJXVBHSA-N
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Description

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a synthetic organic compound characterized by the presence of a cinnamylthio group and a trifluoromethyl group attached to a pyrimidinone core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the reaction of a suitable pyrimidinone precursor with cinnamylthiol and a trifluoromethylating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • 2-(phenylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
  • 2-(allylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Uniqueness

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the cinnamylthio group, which can impart distinct chemical and biological properties compared to other similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)11-9-12(20)19-13(18-11)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,18,19,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMCBRKGJURNFX-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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